molecular formula C18H14Cl2F3NO3 B8302625 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzamide

4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzamide

Cat. No.: B8302625
M. Wt: 420.2 g/mol
InChI Key: DCKXORSFGXEUSL-UHFFFAOYSA-N
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Description

4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H14Cl2F3NO3 and its molecular weight is 420.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H14Cl2F3NO3

Molecular Weight

420.2 g/mol

IUPAC Name

4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl]-2-methylbenzamide

InChI

InChI=1S/C18H14Cl2F3NO3/c1-9-4-10(2-3-14(9)16(24)26)15(25)8-17(27,18(21,22)23)11-5-12(19)7-13(20)6-11/h2-7,27H,8H2,1H3,(H2,24,26)

InChI Key

DCKXORSFGXEUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(C2=CC(=CC(=C2)Cl)Cl)(C(F)(F)F)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.35 g of 4-acetyl-2-methylbenzoic acid amide, 0.49 g of 3′,5′-dichloro-2,2,2-trifluoroacetophenone, 1.72 g of toluene and 0.19 g of tri-n-butylamine were fed and the mixture was stirred for 25 hours at 60° C. The mixture was left to cool to room temperature and the slurry-state reaction solution was filtered under reduced pressure, and the solid was washed with a small amount of toluene. 0.65 g of 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid amide as a light yellow solid was obtained by drying under reduced pressure.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.19 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.35 g of 4-acetyl-2-methylbenzoic acid amide, 0.49 g of 3′,5′-dichloro-2,2,2-trifluoroacetophenone, 2.96 g of distilled water, 83 mg of potassium carbonate and 13 mg of sodium laurate were fed and the mixture was stirred for 5.5 hours at 70° C. The mixture was left to cool to room temperature and the slurry-state reaction solution was filtered under reduced pressure, and the solid was washed with a small amount of distilled water. 0.71 g of 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid amide as a flesh color solid was obtained by drying under reduced pressure.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
83 mg
Type
reactant
Reaction Step Three
Name
sodium laurate
Quantity
13 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2.96 g
Type
solvent
Reaction Step Five

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